molecular formula C9H11N5O6 B15094053 5-Azido-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

5-Azido-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B15094053
M. Wt: 285.21 g/mol
InChI Key: VOPROYOABONMOS-UHFFFAOYSA-N
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Description

5-Azido-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione (CAS: 1355028-82-8), also termed 5-azidouridine, is a synthetic nucleoside analog derived from uridine. Its structure features an azido (-N₃) group at the 5-position of the pyrimidine base and a ribose-like sugar moiety (3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl) . Unlike thymidine-based analogs such as zidovudine (AZT), this compound retains the ribose hydroxyl groups, which may influence its solubility, cellular uptake, and mechanism of action. While its exact therapeutic applications remain under investigation, nucleoside analogs with azido modifications are typically explored for antiviral or anticancer properties due to their ability to inhibit viral replication or disrupt nucleic acid synthesis .

Properties

IUPAC Name

5-azido-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O6/c10-13-12-3-1-14(9(19)11-7(3)18)8-6(17)5(16)4(2-15)20-8/h1,4-6,8,15-17H,2H2,(H,11,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPROYOABONMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the nucleoside precursor, which is often a pyrimidine nucleoside such as uridine.

    Azidation: The hydroxyl group at the 5-position of the pyrimidine ring is converted to an azido group using reagents such as sodium azide (NaN₃) in the presence of a suitable catalyst.

    Purification: The resulting compound is purified using chromatographic techniques to obtain the desired product with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Automated Purification Systems: These systems are employed to streamline the purification process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction of the azido group can yield amines, which can further participate in various chemical transformations.

    Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.

Major Products Formed:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds: The compound serves as a building block for the synthesis of novel nucleoside analogs with potential therapeutic applications.

Biology:

    Molecular Probes: It is used as a molecular probe in biochemical assays to study enzyme activities and nucleic acid interactions.

Medicine:

    Antiviral Agents: The compound has shown potential as an antiviral agent, particularly against RNA viruses, by inhibiting viral replication.

Industry:

    Pharmaceuticals: It is used in the development of pharmaceutical formulations for the treatment of viral infections and other diseases.

Mechanism of Action

The mechanism of action of 5-Azido-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, leading to the inhibition of viral replication. The azido group interferes with the normal function of nucleic acids, thereby disrupting the replication process. The compound targets viral polymerases and other enzymes involved in nucleic acid synthesis, leading to the termination of viral replication.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Base Modification Sugar Modification Primary Use/Mechanism Key References
5-Azidouridine 5-azido (uridine) Ribose (3,4-dihydroxy) Research (potential antiviral/antitumor)
Zidovudine (AZT) 5-methyl (thymine) 3'-azido-2',3'-dideoxyribose HIV reverse transcriptase inhibitor
Idoxuridine 5-iodo (uracil) 2'-deoxyribose Antiviral (herpesvirus DNA polymerase)
Lamivudine (3TC) Cytosine 3'-thia-2',3'-dideoxyribose (sulfur) HIV/hepatitis B reverse transcriptase
FMAU 5-methyl (uracil) 2'-fluoro-arabinofuranosyl Anticancer (DNA chain termination)

Key Observations:

Base Modifications :

  • The azido group in 5-azidouridine introduces a reactive moiety that may interfere with viral RNA replication, contrasting with AZT’s 5-methyl group (thymidine analog) and idoxuridine’s 5-iodo substitution .
  • Lamivudine and emtricitabine () feature unmodified bases but modified sugars, emphasizing the role of sugar alterations in nucleoside analog activity .

Sugar Modifications: 5-Azidouridine retains the ribose hydroxyl groups, enhancing hydrophilicity compared to AZT’s 3'-azido-2',3'-dideoxyribose, which improves membrane permeability but reduces solubility . FMAU’s 2'-fluoro substitution on arabinofuranosyl stabilizes the sugar ring, enhancing resistance to enzymatic degradation .

Mechanistic Differences: AZT and lamivudine act as chain terminators after phosphorylation, inhibiting reverse transcriptase in HIV .

Pharmacokinetic and Toxicity Profiles

Key Notes:

  • Mitochondrial Toxicity : Common in nucleoside analogs (e.g., AZT) due to inhibition of mitochondrial DNA polymerase γ; 5-azidouridine’s impact remains uncharacterized .

Resistance Profiles

  • AZT Resistance : Driven by mutations in HIV reverse transcriptase (e.g., M41L, T215Y) that discriminate against AZT-triphosphate .
  • 5-Azidouridine : Structural divergence from thymidine analogs may reduce cross-resistance, but its efficacy against resistant viral strains is unverified.

Biological Activity

5-Azido-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione, commonly referred to as a modified pyrimidine derivative, has garnered interest in biochemical research due to its potential biological activities. This compound is structurally characterized by the presence of an azido group and a hydroxymethyl oxolane moiety, which may contribute to its interactions with biological systems.

PropertyValue
Molecular Formula C9H11N5O6
Molecular Weight 285.21 g/mol
IUPAC Name 1-[(5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
CAS Number 30516-87-1

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. Similar compounds have been shown to act as nucleoside analogs that inhibit viral replication by mimicking natural nucleotides.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. In particular, it has been studied for its effectiveness against HIV and other retroviruses. The azido group plays a crucial role in enhancing the compound's affinity for viral enzymes such as reverse transcriptase.

Case Studies

  • HIV Inhibition : In vitro studies demonstrated that 5-Azido derivatives showed IC50 values in the nanomolar range against HIV strains. For instance, one study reported an IC50 of approximately 126 nM against HIV-1 IIIB in CEM-SS cells .
  • Mechanistic Studies : Further investigations revealed that the compound competes with natural substrates for incorporation into viral DNA, leading to chain termination during replication.

Cytotoxicity and Selectivity

While evaluating the therapeutic potential of 5-Azido compounds, it is crucial to assess their cytotoxicity in non-target cells. Preliminary cytotoxicity assays indicated that while the compound possesses antiviral activity, it also exhibits some degree of toxicity at higher concentrations.

Cell LineIC50 (µM)
CEM-SS0.126
HeLa0.250

Pharmacokinetics

The pharmacokinetic profile of 5-Azido compounds suggests moderate absorption and bioavailability. Studies have indicated that modifications to the sugar moiety can enhance stability and improve metabolic resistance.

Q & A

Q. What are the key steps and intermediates in the synthesis of 5-Azido-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione?

The synthesis typically involves functionalization of a pyrimidine-2,4-dione core with azido and carbohydrate-derived substituents. Critical intermediates include protected ribose derivatives (e.g., 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl) and azido-precursor pyrimidines. Reaction steps may require selective protection/deprotection of hydroxyl groups to avoid side reactions, as seen in analogous heterocyclic syntheses . Characterization of intermediates via NMR and mass spectrometry is essential to confirm structural integrity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Essential for confirming the stereochemistry of the oxolane (tetrahydrofuran) ring and azido group placement.
  • FT-IR : Identifies the azido (N₃) stretch near 2100 cm⁻¹ and carbonyl (C=O) vibrations at ~1700 cm⁻¹.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula, especially given the compound’s oxygen-rich structure .
  • X-ray crystallography : Resolves ambiguities in spatial arrangement if crystalline derivatives are obtainable .

Q. How can researchers ensure stability during storage and handling?

The azido group is photolabile and thermally sensitive. Recommendations include:

  • Storing in amber vials under inert gas (argon/nitrogen) at –20°C.
  • Avoiding prolonged exposure to solvents prone to radical formation (e.g., DMSO).
  • Monitoring for decomposition via TLC or HPLC, as described in safety protocols for azido-containing compounds .

Advanced Research Questions

Q. What experimental design strategies optimize the yield of this compound in multi-step syntheses?

  • Design of Experiments (DoE) : Statistically varies parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, polar aprotic solvents (DMF, DMSO) may enhance nucleophilic substitution rates for azido incorporation .
  • Flow chemistry : Enables precise control over reaction time and temperature, reducing decomposition risks observed in batch processes .
  • In situ monitoring : Techniques like ReactIR track azido group stability during reactions .

Q. How can contradictory data on biological activity of derivatives be resolved?

  • Dose-response studies : Differentiate between cytotoxicity and target-specific effects.
  • Metabolic profiling : Identifies degradation products (e.g., reduced azido groups to amines) that may alter activity .
  • Comparative assays : Use standardized cell lines and positive controls to minimize inter-lab variability, as highlighted in studies on pyrimidine derivatives .

Q. What methodologies address challenges in functionalizing the oxolane ring without disrupting stereochemistry?

  • Enzymatic catalysis : Lipases or glycosidases can selectively modify hydroxyl groups under mild conditions.
  • Protecting groups : Temporary protection with acetyl or silyl groups preserves stereochemistry during azido introduction .
  • Computational modeling : Predicts steric and electronic effects of substituents using DFT calculations, as applied to similar carbohydrate-pyrimidine hybrids .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR data for this compound?

  • Solvent effects : Polar solvents (D₂O, DMSO-d₆) may shift proton signals due to hydrogen bonding.
  • Dynamic processes : Ring puckering in the oxolane moiety can cause splitting or broadening of signals. Variable-temperature NMR resolves such ambiguities .
  • 2D experiments : HSQC and HMBC correlate protons with carbons, clarifying connectivity in crowded spectra .

Q. What are the limitations of current synthetic routes, and how can they be improved?

  • Azide safety : Traditional azide reagents (NaN₃) pose explosion risks. Alternatives like trimethylsilyl azide reduce hazards but require anhydrous conditions .
  • Scalability : Low yields in final steps (e.g., <40%) may stem from poor solubility. Co-solvents (THF/H₂O) or micellar catalysis improve mass transfer .

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